molecular formula C10H10N2S2 B1437899 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019365-00-4

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline

Cat. No.: B1437899
CAS No.: 1019365-00-4
M. Wt: 222.3 g/mol
InChI Key: RWSDQMBAKOAUAQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions, particularly due to its thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glucokinase, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with glucokinase results in the modulation of glucose metabolism . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with glucokinase influences glucose metabolism . Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its biological activity and overall efficacy in various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . For example, its localization in the mitochondria can influence cellular energy production and metabolic processes.

Preparation Methods

The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSDQMBAKOAUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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